

Application Notes and Protocols: Jhdm-IN-1 In Vitro Histone Demethylase Assay

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Compound of Interest

Compound Name: Jhdm-IN-1

Cat. No.: B12396321

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Introduction

Histone demethylases are crucial enzymes in epigenetic regulation, making them attractive targets for therapeutic development. The Jumonji C (JmjC) domain-containing histone demethylases, such as KDM6B (also known as JMJD3), play a significant role in removing methyl groups from histone H3 at lysine 27 (H3K27me_{2/3}), a mark associated with gene repression.^{[1][2]} Dysregulation of KDM6B has been implicated in various diseases, including cancer and inflammatory disorders. **Jhdm-IN-1** is a small molecule inhibitor of the JmjC domain-containing histone demethylase family. This document provides a detailed protocol for an in vitro histone demethylase assay to characterize the inhibitory activity of **Jhdm-IN-1** against KDM6B.

Principle of the Assay

The described protocol utilizes the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology, a bead-based, no-wash immunoassay. The assay measures the demethylation of a biotinylated histone H3 peptide substrate trimethylated at lysine 27 (H3K27me₃) by the recombinant KDM6B enzyme.

The assay principle is as follows:

- **Enzymatic Reaction:** Recombinant KDM6B, in the presence of its cofactors Fe(II) and α -ketoglutarate, demethylates the biotinylated H3K27me3 substrate to H3K27me2.
- **Detection:** The reaction product is detected using AlphaLISA® Acceptor beads conjugated to an antibody specific for the demethylated product (H3K27me2) and Streptavidin-coated Donor beads that bind to the biotinylated peptide substrate.
- **Signal Generation:** When the demethylated substrate is present, the Donor and Acceptor beads are brought into close proximity. Upon laser excitation at 680 nm, the Donor beads release singlet oxygen molecules, which travel to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of the light emission is proportional to the enzymatic activity of KDM6B.

Data Presentation

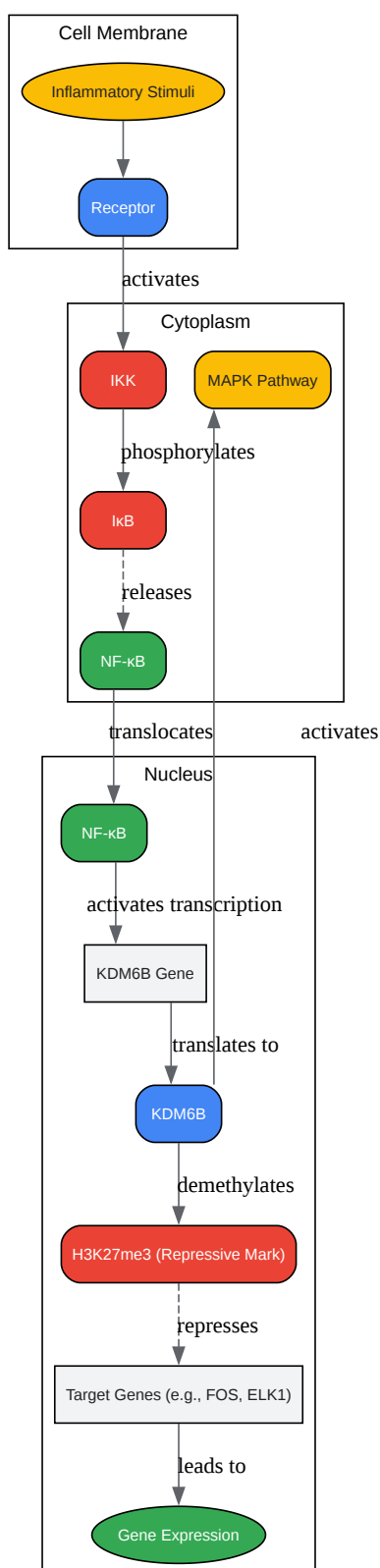
The inhibitory activity of **Jhdm-IN-1** and a reference compound (GSK-J1) against various JmjC domain-containing histone demethylases is summarized in the table below. This data is crucial for understanding the potency and selectivity of the inhibitors.

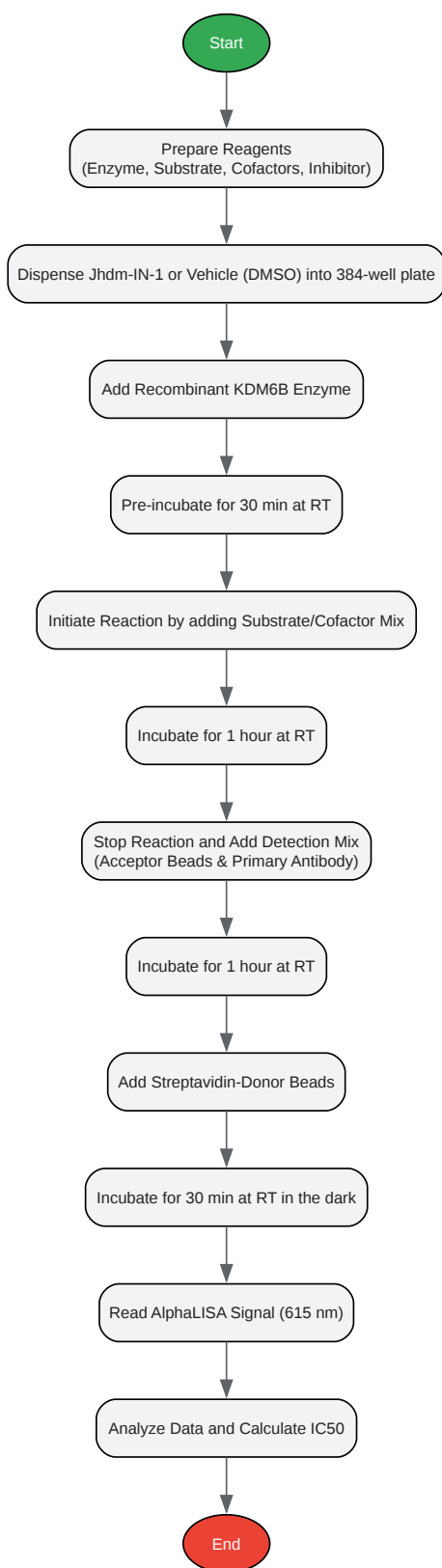
Compound	Target Demethylase	IC50
Jhdm-IN-1	JMJD3 (KDM6B)	43 μ M
JMJD2C	3.4 μ M	60 nM[3]
JMJD2A	4.3 μ M	
JMJD2E	5.9 μ M	
PHF8	10 μ M	
GSK-J1	KDM6B	

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

KDM6B Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway involving KDM6B and the general workflow of the in vitro assay.





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